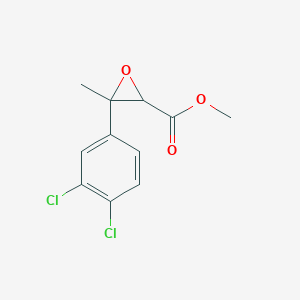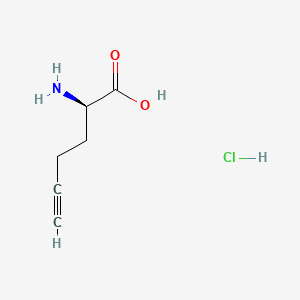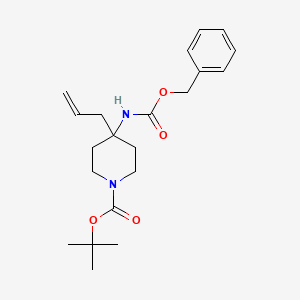
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-4-(prop-2-en-1-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a prop-2-en-1-yl substituent on the piperidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[(benzyloxy)carbonyl]amino}-4-(prop-2-en-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the prop-2-en-1-yl substituent. The tert-butyl group is then introduced to the piperidine ring. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzyloxycarbonyl-protected amino group to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzyloxycarbonyl group.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include epoxides, free amines, and substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(benzyloxy)carbonyl]amino}-4-(prop-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The prop-2-en-1-yl group may participate in binding interactions with hydrophobic pockets of proteins, enhancing the compound’s affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-{[(benzyloxy)carbonyl]amino}-4-(prop-2-en-1-yl)piperidine-1-carboxylate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and biological activity. The benzyloxycarbonyl-protected amino group also provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-5-11-21(22-18(24)26-16-17-9-7-6-8-10-17)12-14-23(15-13-21)19(25)27-20(2,3)4/h5-10H,1,11-16H2,2-4H3,(H,22,24) |
InChI Key |
DPNGJGAXPBPNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


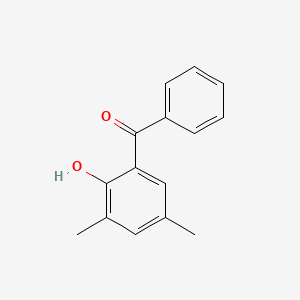
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
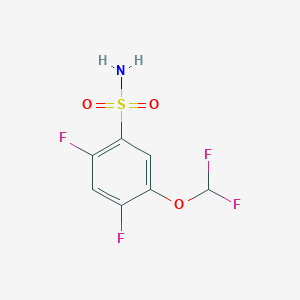
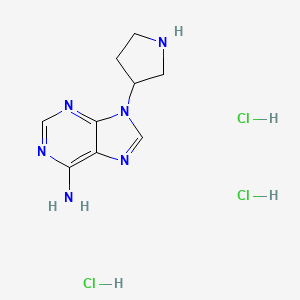
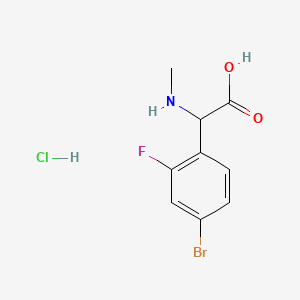
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
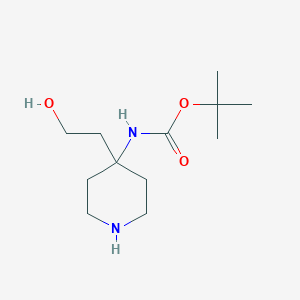
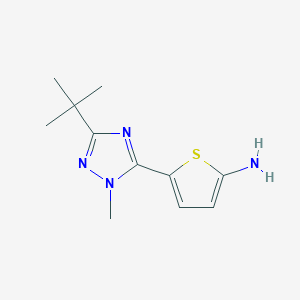
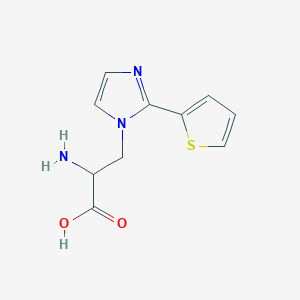
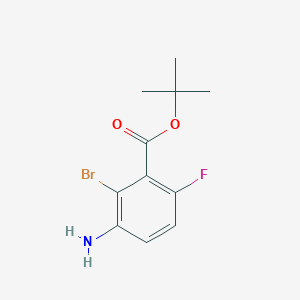
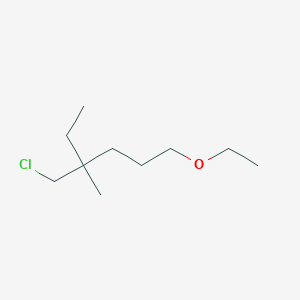
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)
